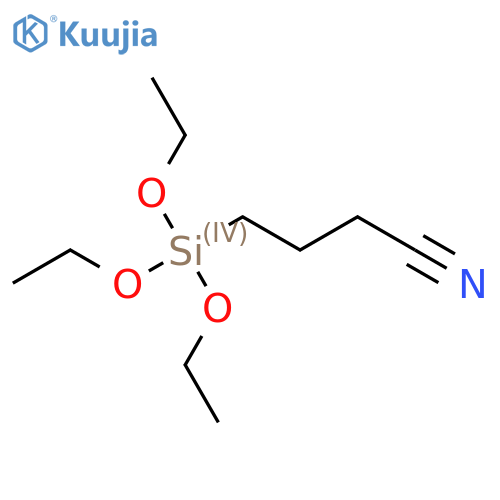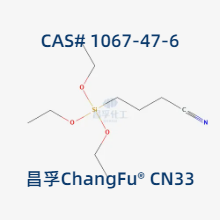Cas no 1067-47-6 (3-Cyanopropyltriethoxysilane)

3-Cyanopropyltriethoxysilane 化学的及び物理的性質
名前と識別子
-
- 3-Cyanopropyltriethoxysilane
- (3-Cyanopropyl)triethoxysilane
- 4-(Triethoxysilyl)butyronitrile
- 4-(Triethoxysilyl)butanenitrile
- 4-triethoxysilylbutanenitrile
- (3-cyanopropyl)triethoxy-silan
- 4-(triethoxysilyl)-butanenitril
- 4-(triethoxysilyl)-butyronitril
- triethoxy(3-cyanopropyl)-silan
- GH 520
- gamma-Cyanopropyltriethoxysilane
- Triethoxy-3-kyanpropylsilan
- 4-(triethoxysilyl)-Butanenitrile
- (3-cyanopropyl) triethoxysilane
- Butanenitrile, 4-(triethoxysilyl)-
- Butyronitrile, 4-(triethoxysilyl)-
- Silane, triethoxy(3-cyanopropyl)-
- Triethoxy-3-kyanpropylsilan [Czech]
- SILANE, (3-CYANOPROPYL)TRIETHOXY-
- N78W6A24DX
- VGIURMCNTDVGJM-UHFFFAOYSA-N
- A937489
- 1067-47-6
- AS-37206
- SCHEMBL166002
- BAA06747
- .GAMMA.-CYANOPROPYLTRIETHOXYSILANE
- CS-0187725
- BRN 1942237
- 3-Cyanopropyltriethoxysilane, 98%
- MFCD00042636
- NS00042276
- DTXSID6061440
- 1-CYANO-3-TRIETHOXYSILYLPROPANE
- 3-cyanopropyl triethoxysilane
- FT-0604710
- Q27284661
- UNII-N78W6A24DX
- EINECS 213-931-4
- AKOS015916391
- DTXCID8033019
- S05025
-
- MDL: MFCD00042636
- インチ: 1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3
- InChIKey: VGIURMCNTDVGJM-UHFFFAOYSA-N
- SMILES: [Si](CCCC#N)(OCC)(OCC)OCC
- BRN: 1942237
計算された属性
- 精确分子量: 231.12900
- 同位素质量: 231.12907
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 9
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- トポロジー分子極性表面積: 51.5
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: まだ確定していません。
- 密度みつど: 0.966 g/mL at 25 °C(lit.)
- Boiling Point: 100-101 °C/6 mmHg(lit.)
- フラッシュポイント: 華氏温度:208.4°f
摂氏度:98°c - Refractive Index: n20/D 1.417(lit.)
- Solubility: 極微溶性(0.25 g/l)(25ºC)、
- すいようせい: Not miscible in water.
- PSA: 51.48000
- LogP: 2.33858
- 敏感性: Moisture Sensitive
- Solubility: 未確定
3-Cyanopropyltriethoxysilane Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/38
- セキュリティの説明: S23-S24/25
- FLUKA BRAND F CODES:10-21
- RTECS号:VV2785000
- Risk Phrases:R36/38
- TSCA:Yes
- 安全术语:S26;S36
3-Cyanopropyltriethoxysilane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関コード:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
3-Cyanopropyltriethoxysilane Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D114304-1g |
3-CYANOPROPYLTRIETHOXYSILANE |
1067-47-6 | 97% | 1g |
$200 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71790-5g |
3-CYANOPROPYLTRIETHOXYSILANE |
1067-47-6 | 98% | 5g |
¥108.0 | 2023-09-06 | |
| eNovation Chemicals LLC | Y1290114-100g |
3-CYANOPROPYLTRIETHOXYSILANE |
1067-47-6 | 97% | 100g |
$185 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T829452-1g |
4-(Triethoxysilyl)butanenitrile |
1067-47-6 | 98% | 1g |
¥108.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71790-1g |
3-CYANOPROPYLTRIETHOXYSILANE |
1067-47-6 | 98% | 1g |
¥38.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T829452-25g |
4-(Triethoxysilyl)butanenitrile |
1067-47-6 | 98% | 25g |
¥698.00 | 2022-09-28 | |
| Fluorochem | S05025-25g |
3-Cyanopropyltriethoxysilane |
1067-47-6 | 97% | 25g |
£82.00 | 2022-02-28 | |
| abcr | AB110997-25g |
3-Cyanopropyltriethoxysilane, 97%; . |
1067-47-6 | 97% | 25g |
€48.60 | 2025-02-10 | |
| Aaron | AR003K1I-5g |
3-Cyanopropyltriethoxysilane |
1067-47-6 | 98% | 5g |
$9.00 | 2025-01-22 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223536A-100g |
3-Cyanopropyltriethoxysilane, |
1067-47-6 | 98% | 100g |
¥1015.00 | 2023-09-05 |
3-Cyanopropyltriethoxysilane 関連文献
-
Luigi Pasqua,Ilaria Ester De Napoli,Marzia De Santo,Marianna Greco,Enrico Catizzone,Domenico Lombardo,Gabriella Montera,Alessandra Comandè,Alessandra Nigro,Catia Morelli,Antonella Leggio Nanoscale Adv. 2019 1 3269
-
2. Synthesis and characterisation of a RuII([14]aneS4) complex immobilised in MCM-41-type mesoporous silicaMartyn Pillinger,Isabel S. Gon?alves,André D. Lopes,Jo?o Madureira,Paula Ferreira,Anabela A. Valente,Teresa M. Santos,Jo?o Rocha,Jorge F. S. Menezes,Luís D. Carlos J. Chem. Soc. Dalton Trans. 2001 1628
-
Sonia Fiorilli,Beatrice Camarota,Daniela Perrachon,Maria Concetta Bruzzoniti,Edoardo Garrone,Barbara Onida Chem. Commun. 2009 4402
-
Weradesh Sangkhun,Sompit Wanwong Nanoscale 2021 13 2420
-
Fatima Abi-Ghaida,Zahra Laila,Ghassan Ibrahim,Daoud Naoufal,Ahmad Mehdi Dalton Trans. 2014 43 13087
-
Sonia Fiorilli,Beatrice Camarota,Edoardo Garrone,Barbara Onida Phys. Chem. Chem. Phys. 2011 13 1201
-
T. S. Anirudhan,Anoop S. Nair J. Mater. Chem. B 2018 6 428
-
Huigang Wang,Xuming Zheng,Ping Chen,Xiaoming Zheng J. Mater. Chem. 2006 16 4701
-
M. Verónica Rivas,María J. Arenas Mu?etón,Andrea V. Bordoni,M. Verónica Lombardo,Carla C. Spagnuolo,Alejandro Wolosiuk J. Mater. Chem. B 2023 11 1628
-
Jinhui Zhu,Jun Yang,Zhixin Xu,Jiulin Wang,Yanna Nuli,Xiaodong Zhuang,Xinliang Feng Nanoscale 2017 9 8871
3-Cyanopropyltriethoxysilaneに関する追加情報
3-Cyanopropyltriethoxysilane (CAS No. 1067-47-6): A Versatile Silane Coupling Agent for Advanced Materials
3-Cyanopropyltriethoxysilane (CAS No. 1067-47-6) is a highly specialized organosilane compound that has gained significant attention in material science and industrial applications. As a silane coupling agent, it plays a crucial role in improving the interfacial adhesion between organic polymers and inorganic substrates. The unique combination of its cyano functional group and triethoxysilane moiety makes it particularly valuable for surface modification and composite material enhancement.
The growing demand for high-performance materials in sectors like electronics, automotive, and construction has propelled research into advanced surface treatment chemicals. Among these, 3-cyanopropyltriethoxysilane stands out due to its ability to form stable bonds with both organic and inorganic materials. This dual functionality addresses one of the most pressing challenges in material engineering - creating durable interfaces between dissimilar materials.
From a chemical structure perspective, 3-cyanopropyltriethoxysilane features a three-carbon spacer connecting the reactive silane group and the polar cyano group. This molecular architecture contributes to its excellent hydrolytic stability and controlled reactivity. When applied to surfaces, the triethoxysilane group undergoes hydrolysis to form silanol groups, which then condense to create covalent bonds with hydroxylated surfaces.
Recent advancements in nanomaterial technology have highlighted the importance of surface modification agents like 3-cyanopropyltriethoxysilane. Researchers are particularly interested in its application for silica nanoparticle functionalization, where it serves as a molecular bridge between inorganic cores and organic matrices. This application has become increasingly relevant in the development of advanced polymer nanocomposites with enhanced mechanical and thermal properties.
The electronics industry has found numerous uses for 3-cyanopropyltriethoxysilane, especially in the fabrication of microelectronic devices. Its ability to modify dielectric surfaces makes it valuable for improving adhesion in semiconductor packaging and printed circuit board manufacturing. The cyano group provides additional benefits by offering sites for further chemical modification, enabling the creation of tailored surface properties.
In the field of adhesive technology, 3-cyanopropyltriethoxysilane has demonstrated remarkable performance as a primer component. It significantly enhances the bond strength between dissimilar materials such as metals and plastics, addressing common failure modes in structural adhesives. This application has become particularly important in automotive lightweighting strategies, where mixed-material construction requires reliable bonding solutions.
The renewable energy sector has also recognized the potential of 3-cyanopropyltriethoxysilane, especially in photovoltaic applications. Researchers are exploring its use in surface modification of solar cell components to improve interfacial properties and device longevity. The compound's stability under UV exposure makes it particularly suitable for outdoor applications in solar energy systems.
From a manufacturing perspective, the handling and application of 3-cyanopropyltriethoxysilane require careful consideration of several factors. The compound is typically supplied as a clear liquid and should be stored under anhydrous conditions to prevent premature hydrolysis. Application methods vary depending on the substrate, with common techniques including dip coating, vapor deposition, and solution casting.
The commercial availability of 3-cyanopropyltriethoxysilane has expanded significantly in recent years, with manufacturers offering various purity grades to meet different application requirements. Quality control parameters typically include assays for active content, moisture levels, and impurity profiles. These specifications are particularly important for applications in sensitive industries like electronics and medical devices.
Environmental considerations have driven research into more sustainable processing methods for silane coupling agents. Recent developments include water-based application systems for 3-cyanopropyltriethoxysilane that reduce VOC emissions while maintaining performance. These advancements align with global trends toward greener chemical processes in industrial applications.
Looking to the future, the applications of 3-cyanopropyltriethoxysilane are expected to expand into emerging fields such as flexible electronics and smart materials. Its unique combination of properties makes it a promising candidate for surface modification in next-generation devices. Ongoing research focuses on optimizing its performance in these novel applications while maintaining cost-effectiveness for industrial-scale implementation.
For researchers and engineers working with advanced materials, understanding the chemistry and applications of 3-cyanopropyltriethoxysilane provides valuable insights into interfacial engineering solutions. As material requirements become more demanding across industries, the role of specialized coupling agents like this compound will continue to grow in importance.
1067-47-6 (3-Cyanopropyltriethoxysilane) Related Products
- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)
- 1490006-50-2(3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine)
- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)
- 1346597-74-7(Diethyl 2-4-(2,2-Dicarboethoxypropyl)phenyl-2-methyl Malonate-d3)
- 2172429-90-0(benzyl 9-2-(tert-butoxy)-2-oxoethyl-3,7-diazabicyclo3.3.1nonane-3-carboxylate)
- 1797249-83-2(4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)
- 1396556-84-5(2-(4-{(3,5-dimethoxyphenyl)methoxymethyl}piperidin-1-yl)-N-(oxolan-2-yl)methylacetamide; oxalic acid)
- 88491-44-5(2-Bromo-4-hydroxyphenylacetic Acid)
- 306979-30-6(5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide)
- 1805584-99-9(Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate)

